molecular formula C14H18O2 B1394779 4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde CAS No. 883525-95-9

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde

Cat. No. B1394779
CAS RN: 883525-95-9
M. Wt: 218.29 g/mol
InChI Key: WPGUPSKGCFOOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde (4-CIPB) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a melting point of 49-51 °C and a boiling point of 210 °C. 4-CIPB is a highly reactive compound and has been used in the synthesis of other compounds, such as 4-chloro-3-isopropylbenzaldehyde and 4-methyl-3-isopropylbenzaldehyde. It has also been studied for its potential as a drug molecule and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclamen Aldehyde Synthesis : This substance, reminiscent of cyclamen or lily-of-the-valley scents, was prepared through a two-step synthesis involving aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation (Vrbková et al., 2015).
  • Synthesis of Derivatives : The synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde, a key intermediate of roflumilast, demonstrates the compound's utility in creating specialized chemical derivatives (Zhou Hai-yan, 2013).

Catalysis and Reaction Optimization

  • Functionalized Catalysts : Utilizing functionalized MCM-41 as a catalyst, the aldol condensation of 4-isopropylbenzaldehyde with propanal showed enhanced yield, demonstrating the compound's role in optimizing chemical reactions (Vrbková, Vyskočilová & Červený, 2015).
  • Palladium-Catalyzed Reactions : Supported palladium catalysts were used for hydrogenation and hydrodeoxygenation of aldehydes, including 4-isopropylbenzaldehyde, indicating its relevance in palladium-catalyzed processes (Procházková et al., 2007).

Medicinal Chemistry and Biological Activity

  • Platinated Complexes with Anticancer Properties : Tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone showed potential anticancer properties, with activity against tumor cell lines resistant to cisplatin (Quiroga et al., 1998).
  • Tyrosinase Inhibition : The compound's derivative, chamaecin, was found to inhibit tyrosinase activity, which is significant in the context of melanin formation and potential applications in skin health (Nihei et al., 2004).

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(2)13-7-12(8-15)5-6-14(13)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGUPSKGCFOOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde
Reactant of Route 6
4-(Cyclopropylmethoxy)-3-isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.